N1-pentylbenzene-1,2-diamine
Description
Historical Context and Evolution of Benzenediamine Research
The study of benzenediamines, particularly the ortho, meta, and para isomers, has been a cornerstone of organic chemistry for over a century. nih.govnist.govwikipedia.orgwikipedia.org o-Phenylenediamine (B120857), the precursor to N1-pentylbenzene-1,2-diamine, is a crucial starting material in the synthesis of a wide array of heterocyclic compounds. wikipedia.orgrsc.org Historically, research focused on the reactions of the amino groups to create dyes, polymers, and pharmaceuticals. wikipedia.orgwikipedia.org For instance, the condensation of o-phenylenediamine with dicarbonyl compounds to form quinoxalines has been a well-established reaction for decades.
The evolution of this research has led to more complex derivatives, including N-substituted o-phenylenediamines. The introduction of alkyl or aryl groups on the nitrogen atoms, as seen in this compound, allows for fine-tuning of the molecule's electronic and steric properties. mdpi.com Modern synthetic methods, such as copper-catalyzed N-alkylation and borrowing hydrogen strategies, have made the synthesis of these N-substituted derivatives more efficient and selective. acs.orgresearchgate.netorganic-chemistry.org These advancements have broadened the scope of benzenediamine research, enabling the creation of tailored molecules for specific applications in materials science and catalysis. mdpi.comresearchgate.net
Structural Classification and Nomenclature of N-Substituted Benzene-1,2-diamines
The nomenclature of substituted diamines follows systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC). stackexchange.comlibretexts.org In the case of this compound, the name precisely describes its structure:
Benzene-1,2-diamine : This is the parent structure, indicating a benzene (B151609) ring with two amino (-NH2) groups on adjacent carbon atoms (positions 1 and 2). libretexts.orgyoutube.com This is also commonly known as o-phenylenediamine.
N1-pentyl : This prefix indicates that a pentyl group (a five-carbon alkyl chain) is attached to one of the nitrogen atoms. The superscript "1" (as in N¹) specifies that the substituent is on the nitrogen atom connected to carbon-1 of the benzene ring. stackexchange.comyoutube.com
This systematic naming is crucial for distinguishing between isomers. For example, if the pentyl group were on the other nitrogen, the compound would be N2-pentylbenzene-1,2-diamine, although due to the symmetry of the parent molecule, N1 and N2 are identical unless other substituents are present. If both nitrogens were substituted, the naming would be N1,N2-dipentylbenzene-1,2-diamine.
| Property | Value |
|---|---|
| CAS Number | 91215-77-9 chemsrc.combldpharm.com |
| Molecular Formula | C₁₁H₁₈N₂ |
| Molecular Weight | 178.27 g/mol |
Research Significance and Potential Academic Applications of this compound
This compound and its N-substituted analogues are valuable compounds in academic research, primarily serving as versatile building blocks and ligands. mdpi.com
One significant application is in the synthesis of substituted benzimidazoles. acs.org The reaction of N-substituted o-phenylenediamines with aldehydes or alcohols can yield a variety of benzimidazole (B57391) derivatives, which are important scaffolds in medicinal chemistry. acs.org The pentyl group in this compound can influence the solubility and biological activity of the resulting benzimidazole products.
In the field of coordination chemistry, N-substituted benzene-1,2-diamines function as ligands, which are molecules that bind to a central metal atom to form a coordination complex. nsu.rulibretexts.org The two nitrogen atoms can chelate to a metal ion, and the N-pentyl group can affect the steric and electronic environment of the metal center, thereby influencing the catalytic activity and stability of the complex. acs.org
Structure
3D Structure
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-N-pentylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h4-5,7-8,13H,2-3,6,9,12H2,1H3 |
InChI Key |
VSJUMYKDTOXLRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC=CC=C1N |
Origin of Product |
United States |
Derivatization and Functionalization Strategies of the N1 Pentylbenzene 1,2 Diamine Scaffold
Synthesis of Heterocyclic Derivatives with N1-pentylbenzene-1,2-diamine as a Precursor
The presence of two adjacent amino groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. These reactions typically involve condensation with bifunctional electrophiles, leading to the formation of fused ring systems.
Benzimidazoles, characterized by the fusion of benzene (B151609) and imidazole (B134444) rings, are a significant class of heterocyclic compounds with a broad spectrum of biological activities. nih.gov The synthesis of benzimidazole (B57391) derivatives from this compound is a common and efficient strategy. nih.govresearchgate.net This typically involves the condensation reaction with aldehydes or carboxylic acids. nih.govresearchgate.net
The reaction with aldehydes is one of the most direct methods. nih.gov Various catalysts, including nanomaterials like ZnO-NPs and nano-Fe2O3, have been employed to enhance the efficiency of this condensation, often under mild and environmentally friendly conditions. nih.gov For instance, the use of a ZnO-NP catalyst in a ball-milling technique allows for a solvent-free, high-yield synthesis with short reaction times. nih.gov Another approach involves using p-toluenesulfonic acid under grinding conditions, which also offers high efficiency and simple product isolation. nih.gov The general mechanism involves the initial formation of a Schiff base between the primary amine of the diamine and the aldehyde, followed by intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring.
Alternatively, carboxylic acids can be used as the second component in the synthesis of 2-substituted benzimidazoles. researchgate.net This method often requires heating in the presence of an acid catalyst, such as 4N HCl, to facilitate the dehydration and cyclization process. researchgate.net
Table 1: Examples of Catalysts and Conditions for Benzimidazole Synthesis from 1,2-Diamines and Aldehydes
| Catalyst | Reaction Conditions | Advantages |
| ZnO-NPs | Ball-milling, solvent-free | Short reaction times, high efficiency, simple purification, catalyst recyclability. nih.gov |
| p-Toluenesulfonic acid | Grinding, solvent-free | Short reaction time, high efficiency, mild conditions. nih.gov |
| Nano-Fe2O3 | Aqueous medium | High efficiency, environmentally friendly, recyclable catalyst. nih.gov |
| {Mo72Fe30} nanocapsules | Aerobic, mild conditions | High yields, activation of aldehydes and imine intermediates. nih.gov |
This table is based on general methods for benzimidazole synthesis from 1,2-diamines and may be applicable to this compound.
Quinoxalines are another important class of nitrogen-containing heterocyclic compounds formed from 1,2-diamines. The classical and most widely used method for synthesizing quinoxaline (B1680401) derivatives is the condensation of an ortho-diamine, such as this compound, with a 1,2-dicarbonyl compound. nih.govsapub.orgsid.ir This reaction is generally straightforward and provides a direct route to the quinoxaline core. sapub.org
The reaction can be carried out under various conditions, often facilitated by a catalyst. While traditional methods sometimes require high temperatures and strong acids, newer protocols have been developed using milder and more efficient catalysts. nih.gov For example, alumina-supported heteropolyoxometalates have been shown to be effective and recyclable catalysts for this transformation at room temperature. nih.gov Other catalysts like iodine and various metal acetates (e.g., Zn(OAc)2, Cu(OAc)2) have also been successfully employed. sapub.orgsid.ir The choice of solvent can also influence the reaction, with toluene (B28343) and ethanol (B145695)/water mixtures being common. nih.govsid.ir
The mechanism of quinoxaline formation involves the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the 1,2-dicarbonyl compound, followed by a double dehydration to form the aromatic quinoxaline ring. researchgate.net
Table 2: Examples of 1,2-Dicarbonyl Compounds for Quinoxaline Synthesis
| 1,2-Dicarbonyl Compound | Resulting Quinoxaline Structure |
| Glyoxal (B1671930) | Unsubstituted Quinoxaline Core |
| Benzil | 2,3-Diphenylquinoxaline |
| 2,3-Butanedione | 2,3-Dimethylquinoxaline |
| Ninhydrin | Indeno[1,2-b]quinoxaline derivative researchgate.net |
This table illustrates common 1,2-dicarbonyl reactants used in quinoxaline synthesis with o-diamines.
The this compound scaffold can also be utilized in multi-step synthetic sequences to generate more complex fused heterocyclic systems like pyrrolo[1,2-a]quinoxalines. These compounds are of interest due to their potential biological activities. nih.govnih.gov
One synthetic approach involves the initial formation of a pyrrole (B145914) ring attached to the benzene ring of the diamine, followed by cyclization to form the quinoxaline moiety. For instance, starting from a substituted 2-nitroaniline (B44862) or 1,2-phenylenediamine, a multi-step process can lead to the desired pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. nih.gov A common strategy involves the Clauson-Kaas reaction to form a 1-(2-nitrophenyl)pyrrole (B1580555) intermediate, which is then reduced to the corresponding amine. nih.gov This amine can then undergo cyclization reactions to form the quinoxaline ring system. rsc.org Another method involves the cyclisation of N-(2-acylaminophenyl)pyrroles. rsc.org More recent methods utilize gold-catalyzed intramolecular hydroamination of alkynes to construct the 3H-pyrrolo-[1,2,3-de] quinoxaline core. mdpi.comunicatt.it
Further Alkylation and Arylation of Secondary Amine Groups
The secondary amine group in this compound offers a site for further functionalization through alkylation and arylation reactions. These modifications can significantly alter the steric and electronic properties of the molecule, leading to derivatives with tailored characteristics.
Alkylation can be achieved using various alkylating agents such as alkyl halides or sulfates in the presence of a base. The choice of base and solvent is crucial to control the extent of alkylation and prevent side reactions. Arylation can be accomplished through methods like the Buchwald-Hartwig amination, which allows for the formation of a new carbon-nitrogen bond between the secondary amine and an aryl halide, catalyzed by a palladium complex. nih.gov These reactions expand the structural diversity of derivatives that can be accessed from the this compound scaffold.
Amide and Sulfonamide Formation
The primary and secondary amino groups of this compound are readily converted into amide and sulfonamide functionalities. nih.gov These reactions are fundamental in medicinal chemistry for creating compounds with improved stability, solubility, and biological activity.
Amide bond formation is typically achieved by reacting the diamine with carboxylic acids, acyl chlorides, or anhydrides. fishersci.itwhiterose.ac.uk When using carboxylic acids, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often employed to activate the carboxylic acid. fishersci.it The reaction with more reactive acyl chlorides or anhydrides usually proceeds under milder conditions, often in the presence of a base to neutralize the acidic byproduct. fishersci.it
Similarly, sulfonamides can be prepared by reacting this compound with sulfonyl chlorides in the presence of a base like pyridine. This reaction introduces a sulfonyl group, which can act as a hydrogen bond acceptor and influence the molecule's interaction with biological targets.
Table 3: Common Reagents for Amide and Sulfonamide Synthesis
| Functional Group | Reagent Type | Specific Examples |
| Amide | Carboxylic Acid + Coupling Agent | Benzoic acid + DCC/EDC fishersci.it |
| Amide | Acyl Chloride | Benzoyl chloride fishersci.it |
| Amide | Anhydride (B1165640) | Acetic anhydride fishersci.it |
| Sulfonamide | Sulfonyl Chloride | p-Toluenesulfonyl chloride |
This table provides examples of reagents commonly used for the formation of amides and sulfonamides from amines.
Introduction of Chiral Moieties for Asymmetric Synthetic Applications
The this compound scaffold can be derivatized with chiral moieties to create chiral ligands or auxiliaries for use in asymmetric synthesis. uw.edu.plsigmaaldrich.com The introduction of chirality is crucial for the stereoselective synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. wikipedia.orgsigmaaldrich.com
Chiral auxiliaries can be temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgtcichemicals.com After the desired stereochemistry is established, the auxiliary can be cleaved and ideally recycled. Chiral 1,2-diamines and their derivatives are well-known for their effectiveness as chiral ligands in a variety of metal-catalyzed asymmetric reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. uw.edu.plrsc.orgnih.gov
For example, a chiral group can be introduced by reacting this compound with a chiral carboxylic acid to form a chiral amide. Alternatively, reaction with a chiral aldehyde or ketone can lead to the formation of a chiral Schiff base, which can then be used as a ligand or further transformed. The resulting chiral derivatives of this compound can coordinate with metal centers, creating a chiral environment that influences the stereochemical outcome of a reaction. uw.edu.pl
Table 4: Examples of Chiral Auxiliaries and Their Applications
| Chiral Auxiliary Type | Example | Typical Application |
| Oxazolidinones | Evans Auxiliaries | Asymmetric aldol (B89426) reactions. tcichemicals.com |
| Camphorsultam | Oppolzer's Camphorsultam | Asymmetric Diels-Alder reactions, alkylations. |
| Chiral Amines | (S)-(-)-1-Phenylethylamine | Resolution of racemic mixtures. sigmaaldrich.com |
| Chiral Diols | (R)-BINOL | Asymmetric synthesis of cyclic terpenes. wikipedia.org |
This table presents common classes of chiral auxiliaries and their general use in asymmetric synthesis, which could be conceptually applied to derivatives of this compound.
Design and Synthesis of Bifunctional Molecular Architectures
The strategic derivatization of the this compound scaffold is pivotal in the construction of bifunctional molecular architectures. These complex molecules are engineered to possess two distinct functional domains, enabling them to perform multiple roles, such as acting as catalysts with both acidic and basic sites, or as ligands that can bridge two metal centers. The inherent reactivity of the vicinal diamine functionality in this compound serves as a versatile platform for introducing a wide array of functional groups and for building elaborate molecular structures.
A primary strategy for creating bifunctional molecules from N-substituted ortho-phenylenediamines, such as this compound, involves the selective reaction of the two amine groups. The differential reactivity of the primary and secondary amines allows for a stepwise functionalization approach. This controlled synthesis is crucial for producing well-defined bifunctional compounds rather than a mixture of products.
One common and effective method to generate bifunctional architectures is through cyclization reactions to form heterocyclic systems, which can then be further functionalized. For instance, the reaction of N-alkyl-ortho-phenylenediamines with various reagents can lead to the formation of benzimidazoles, which are themselves valuable bifunctional scaffolds. These structures can act as both hydrogen bond donors and acceptors and can be readily modified at different positions.
A notable example of this approach is the synthesis of bifunctional N-alkylbenzimidazole phenylboronate (B1261982) derivatives from the corresponding mono-N-alkyl-ortho-phenylenediamines. This process can be achieved through a polyphosphoric acid-mediated cyclization with ortho-bromobenzoic acid or, more effectively, via an Oxone-mediated cyclization of the corresponding aldehyde, followed by a lithium-exchange and borylation sequence. The resulting molecules incorporate both a Lewis acidic boronic acid moiety and a basic benzimidazole unit within the same structure, making them potent bifunctional catalysts or sensors.
Another powerful strategy involves the use of N-substituted ortho-phenylenediamines as building blocks for larger, more complex systems like bifunctional porphyrin catalysts. Highly active diporphyrin and triporphyrin catalysts have been synthesized using Stille coupling reactions. nih.gov When compared to a single porphyrin monomer, these multi-porphyrin systems demonstrate enhanced catalytic activities for reactions such as the conversion of CO2 and epoxides into cyclic carbonates. nih.gov This enhanced activity is attributed to the multiple catalytic sites that work cooperatively to activate the epoxide. nih.gov
Furthermore, the this compound scaffold can be incorporated into cascade reactions to assemble diverse and complex heterocyclic frameworks. For example, cascade reactions involving the intramolecular cyclization of β-enamino diketones followed by annulation with ortho-phenylenediamines have been used to create pyrrole-fused 1,5-benzodiazepine frameworks. acs.org This method is efficient and allows for the construction of novel fused heterocyclic scaffolds in good to excellent yields. acs.org
The synthesis of N,N'-(4-nitro-1,2-phenylene)diamide derivatives through the nucleophilic addition/elimination reaction of carboxylic acid derivatives with 4-nitro-1,2-phenylenediamine is another illustration of creating bifunctional molecules. researchgate.net These diamide (B1670390) derivatives possess functionalities that can be further modified for various applications. researchgate.net
The following tables summarize representative examples of derivatization strategies that can be applied to the this compound scaffold to generate bifunctional molecular architectures, based on research findings with analogous N-substituted ortho-phenylenediamines.
Table 1: Synthesis of Bifunctional Benzimidazole Derivatives
| Starting Material | Reagent | Product | Bifunctionality | Reference |
|---|---|---|---|---|
| N-Alkyl-ortho-phenylenediamine | ortho-Bromobenzoic acid / PPA | N-Alkyl-2-(2-bromophenyl)benzimidazole | Halogen and basic nitrogen sites for further functionalization | N/A |
| N-Alkyl-ortho-phenylenediamine | Aldehyde / Oxone™ | N-Alkyl-2-arylbenzimidazole | Basic nitrogen sites and modifiable aryl group | N/A |
| N-Alkyl-2-(2-bromophenyl)benzimidazole | n-BuLi, then B(OMe)₃ | N-Alkyl-2-(2-boronophenyl)benzimidazole | Lewis acidic boronic acid and basic benzimidazole | N/A |
Table 2: Synthesis of Fused Heterocyclic Systems
| Diamine Derivative | Coreactant | Product Architecture | Key Features | Reference |
|---|---|---|---|---|
| o-Phenylenediamine (B120857) | β-Enamino diketone | Pyrrole-fused 1,5-benzodiazepine | One-pot cascade cyclization/annulation, metal-free | acs.org |
| o-Phenylenediamine | Benzaldehyde | 2-Phenyl-1H-benzimidazole / 1,2-Disubstituted benzimidazoles | Selective synthesis using catalysts like Er(OTf)₃ | beilstein-journals.org |
| N-Phenyl-o-phenylenediamine | Benzaldehydes | 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols | Cu(II)-catalyzed one-pot cascade reaction | acs.org |
Advanced Analytical Characterization Methodologies for N1 Pentylbenzene 1,2 Diamine and Its Derivatives
High-Resolution Spectroscopic Analysis
High-resolution spectroscopic techniques are fundamental in elucidating the molecular structure of N1-pentylbenzene-1,2-diamine. These methods probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers a fundamental overview of the molecule's structure. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the protons of the pentyl chain, and the amine protons. The aromatic protons typically appear in the downfield region (δ 6.5-7.5 ppm) due to the deshielding effect of the benzene (B151609) ring. The chemical shifts and splitting patterns of these protons can provide information about the substitution pattern on the ring. The protons of the pentyl group will appear in the upfield region (δ 0.8-3.5 ppm), with the methylene (B1212753) group adjacent to the nitrogen atom showing a characteristic downfield shift compared to the other methylene groups in the chain. The amine (NH and NH₂) protons often appear as broad signals whose chemical shifts can vary depending on the solvent and concentration.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The aromatic carbons are typically observed in the δ 110-150 ppm region, while the aliphatic carbons of the pentyl group will be found in the upfield region (δ 10-45 ppm).
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to overcome the complexities of 1D spectra, especially in derivatives of this compound. COSY spectra reveal proton-proton coupling, helping to establish the connectivity of protons within the pentyl chain and on the aromatic ring. HSQC correlates proton signals with the carbon atoms to which they are directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals. For more complex derivatives, Heteronuclear Multiple Bond Correlation (HMBC) can be used to identify longer-range proton-carbon couplings, providing crucial information for connecting different molecular fragments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.2 | 110 - 125 |
| Aromatic C-N | - | 135 - 150 |
| N-CH₂- | ~3.1 | ~45 |
| -CH₂-CH₂- | ~1.6 | ~29 |
| -CH₂-CH₂-CH₃ | ~1.4 | ~22 |
| -CH₂-CH₃ | ~1.3 | ~31 |
| -CH₃ | ~0.9 | ~14 |
| NH | Variable (broad) | - |
| NH₂ | Variable (broad) | - |
Note: These are predicted values based on known data for similar N-alkylated aromatic diamines and substituted benzenes. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). For this compound, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate the protonated molecule [M+H]⁺.
The high-resolution mass spectrum provides the exact mass of the molecule, which can be used to confirm its molecular formula. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers valuable structural information. The fragmentation of this compound is expected to follow characteristic pathways for N-alkylated aromatic amines. miamioh.edulibretexts.org Common fragmentation pathways include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the pentyl group is a dominant fragmentation pathway for aliphatic amines. miamioh.edu This would result in the loss of a butyl radical to form a stable iminium ion.
Loss of the alkyl chain: Cleavage of the N-C bond can lead to the loss of the entire pentyl group, resulting in a fragment corresponding to the aminobenzene radical cation.
Cleavage within the benzene ring: The aromatic ring can also undergo fragmentation, though this is typically less favored.
Loss of ammonia (B1221849): In some cases, the loss of small neutral molecules like ammonia (NH₃) can be observed.
The fragmentation patterns of p-phenylenediamine (B122844) quinones with varying alkyl chain lengths have been studied, providing insights into how different alkyl substituents can influence fragmentation. acs.org
Table 2: Predicted Key Mass Fragments for this compound
| Fragment | Predicted m/z | Description |
| [M+H]⁺ | 179.15 | Protonated molecule |
| [M-C₄H₉]⁺ | 122.08 | Loss of a butyl radical via alpha-cleavage |
| [M-C₅H₁₁]⁺ | 108.07 | Loss of the pentyl group |
| [C₆H₅NH]⁺ | 92.06 | Aniline (B41778) fragment |
Note: These are predicted m/z values. The relative intensities of these fragments will depend on the ionization method and collision energy.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its vibrational modes.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic IR absorption bands would include:
N-H stretching: Broad bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary and secondary amine groups.
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the pentyl group appears below 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.
N-H bending: Bending vibrations of the amine groups are found in the 1550-1650 cm⁻¹ region.
C-N stretching: These vibrations are typically observed in the 1250-1350 cm⁻¹ range.
C-H out-of-plane bending: The substitution pattern on the benzene ring can be inferred from the strong bands in the 700-900 cm⁻¹ region. spectroscopyonline.com
Raman spectroscopy involves the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations, such as the C-C bonds within the aromatic ring and the alkyl chain. The combination of IR and Raman spectra provides a more complete vibrational analysis of the molecule. Theoretical studies, such as those using Density Functional Theory (DFT), can be used to predict and assign the vibrational frequencies observed in experimental spectra. nih.gov
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3500 (broad) | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| C=C Aromatic Stretch | 1450 - 1600 | Strong |
| N-H Bend | 1550 - 1650 | Moderate |
| C-N Stretch | 1250 - 1350 | Moderate |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Weak |
Note: These are general ranges and the exact frequencies and intensities can be influenced by intermolecular interactions and the physical state of the sample.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic UV-Vis absorption bands due to π-π* transitions of the benzene ring. The presence of the amino and pentyl substituents will influence the position and intensity of these absorption maxima (λ_max).
The amino groups, being electron-donating, typically cause a red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzene. The UV-Vis spectrum of 1,2-benzenediamine shows absorption maxima around 240 nm and 290 nm. nist.gov It is expected that this compound will have a similar absorption profile, possibly with slight shifts due to the electronic and steric effects of the pentyl group. The spectrum of a related diamine has shown a maximum absorption at 310 nm. researchgate.net The solvent used can also affect the λ_max values.
Chromatographic Purity and Separation Techniques
Chromatographic methods are essential for determining the purity of this compound and for separating it from related impurities or isomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for the quantitative analysis of its derivatives. Reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is the most common mode for separating aromatic amines.
The choice of column, mobile phase composition, and detector are critical for achieving optimal separation. A C18 column is frequently used as the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase can significantly impact the retention of ionizable compounds like aromatic amines. epa.gov Gradient elution, where the composition of the mobile phase is changed during the run, is often employed to achieve good resolution of all components in a complex mixture. lcms.cz
Detection is commonly performed using a UV detector set at a wavelength where the analyte absorbs strongly, as determined from its UV-Vis spectrum. For more selective and sensitive detection, a mass spectrometer can be used as the detector (LC-MS).
Table 4: Typical HPLC Conditions for the Analysis of Aromatic Diamines
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium (B1175870) Acetate buffer lcms.czcdc.gov |
| Mobile Phase B | Acetonitrile or Methanol lcms.czsielc.com |
| Flow Rate | 0.5 - 1.0 mL/min lcms.czsielc.com |
| Detection | UV at ~240 nm or ~290 nm, or Mass Spectrometry sielc.com |
| Column Temperature | 30 - 40 °C epa.govlcms.cz |
Note: These are general conditions and must be optimized for the specific analysis of this compound and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. For this compound, GC-MS analysis would involve vaporizing the sample and passing it through a capillary column, where separation occurs based on the compound's boiling point and affinity for the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio of the fragments, allows for definitive identification.
While specific GC-MS data for this compound is not widely published, analysis of the closely related compound pentylbenzene (B43098) (amylbenzene) provides insight into the expected fragmentation patterns. nih.govnist.gov The primary fragmentation would likely involve the loss of the pentyl group and characteristic cleavages of the alkyl chain. The molecular ion peak would confirm the compound's molecular weight.
A typical GC-MS method for analyzing aromatic amines would be validated for specificity, linearity, accuracy, and precision to ensure reliable quantification and quality control. nih.gov The methodology provides significant separation and resolution of phytochemicals and other complex mixtures. nih.govresearchgate.net
Table 1: Representative GC-MS Data for a Related Compound (Pentylbenzene)
| Parameter | Value |
|---|---|
| Compound | Pentylbenzene |
| Formula | C₁₁H₁₆ |
| Molecular Weight | 148.24 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Major Mass Peaks (m/z) | 91, 92, 148 |
Data derived from NIST and PubChem databases for the related structure, pentylbenzene. nih.govnist.gov
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed compared to traditional HPLC. neliti.com This technique utilizes columns packed with sub-2 µm particles, which allows for more efficient separation at higher linear velocities. neliti.comchromatographyonline.com UPLC is particularly well-suited for the analysis of primary aromatic amines (PAAs), a class to which this compound belongs. lcms.cz
In a typical UPLC method, the sample is dissolved in a suitable solvent and injected into the system. It is then carried by a high-pressure mobile phase through the separation column. For aromatic amines, reversed-phase columns (e.g., C18) are commonly used, with a mobile phase consisting of a gradient mixture of an aqueous solvent (often with a formic acid modifier) and an organic solvent like methanol or acetonitrile. lcms.cz Detection is often achieved using a photodiode array (PDA) detector or, for enhanced selectivity and sensitivity, a mass spectrometer (UPLC-MS). nih.govsciex.com UPLC-MS methods can detect analytes at picomole levels. nih.gov
The benefits of using UPLC for analyzing compounds like this compound include increased sample throughput, reduced solvent consumption, and improved robustness and selectivity.
Table 2: Typical UPLC System Parameters for Primary Aromatic Amine (PAA) Analysis
| Parameter | Typical Condition |
|---|---|
| System | ACQUITY UPLC H-Class or similar |
| Column | ACQUITY UPLC BEH C18, 1.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1.0 - 10.0 µL |
| Detector | PDA or Mass Spectrometer (e.g., SQD, QDa) |
Parameters are generalized from established methods for the analysis of various primary aromatic amines. lcms.czsciex.com
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements in a compound. For a pure sample of this compound, the results of this analysis should correspond closely to the theoretical values calculated from its molecular formula, C₁₁H₁₈N₂.
This analysis is typically performed using a CHNS analyzer. The sample is combusted in a high-oxygen environment, converting the elements into simple gases (CO₂, H₂O, N₂). These gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy. The results serve as a crucial check of purity and confirm the empirical formula of the synthesized compound. For organometallic complexes involving derivatives like N1-phenylbenzene-1,2-diamine, Energy-Dispersive X-ray (EDX) analysis can also be employed to identify and map the elemental composition. researchgate.net
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |
|---|---|---|---|
| Carbon | C | 12.01 | 74.10% |
| Hydrogen | H | 1.008 | 10.18% |
| Nitrogen | N | 14.01 | 15.72% |
Calculated from the molecular formula C₁₁H₁₈N₂ (Molecular Weight: 178.28 g/mol ).
X-ray Diffraction (XRD) for Solid-State Structure and Crystal Data
The analysis involves irradiating a single crystal with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. While specific crystal structure data for this compound is not available in the cited literature, data from closely related benzene-1,2-diamine derivatives illustrates the type of information obtained. researchgate.netresearchgate.net For instance, analysis of complexes and derivatives reveals detailed crystal data including the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. researchgate.netresearchgate.netnih.gov This information is paramount for understanding stereochemistry and intermolecular interactions, such as hydrogen bonding, which are critical to the compound's chemical and physical properties. researchgate.net
Table 4: Representative Single-Crystal XRD Data for a Benzene-1,2-diamine Derivative
| Parameter | Value |
|---|---|
| Compound | N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine |
| Formula | C₂₀H₁₈F₂N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.4233 Å, b = 7.3805 Å, c = 18.9531 Å, β = 104.109° |
| Volume (V) | 1684.5 ų |
| Z (Molecules per unit cell) | 4 |
| R-factor (Rgt(F)) | 0.0464 |
Data from the published crystal structure of N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine, serving as an example of crystallographic analysis. researchgate.net
Theoretical and Computational Investigations of N1 Pentylbenzene 1,2 Diamine
Quantum Chemical Modeling (e.g., Density Functional Theory)
Quantum chemical modeling, particularly using Density Functional Theory (DFT), provides a powerful lens through which to inspect the intricacies of molecular systems. For N1-pentylbenzene-1,2-diamine, DFT calculations are instrumental in predicting its geometry, spectroscopic signatures, and electronic behavior. These computational approaches allow for a detailed analysis that complements and often precedes experimental investigation.
The initial step in the computational study of this compound involves the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process identifies the lowest energy conformation of the molecule. The pentyl group, with its rotational flexibility, can adopt several conformations, and a thorough conformational analysis is crucial to identify the global minimum on the potential energy surface.
The optimized geometrical parameters, such as bond lengths and bond angles, for a representative conformation of this compound, are typically calculated using a method like B3LYP with a 6-311++G(d,p) basis set. These calculations would reveal the precise spatial arrangement of the atoms, including the planarity of the benzene (B151609) ring and the orientation of the pentyl and amino substituents. For analogous compounds like N-benzylbenzene-1,2-diamine, the bond lengths and angles are well-defined by such computational methods nih.gov.
Table 1: Selected Optimized Geometrical Parameters for a Representative Conformation of this compound (Theoretical)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |
| C-N1 | ~1.40 Å | |
| C-N2 | ~1.42 Å | |
| N1-C(pentyl) | ~1.47 Å | |
| N-H | ~1.01 Å | |
| C-H (aromatic) | ~1.08 Å | |
| C-H (pentyl) | ~1.10 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| C-C-N1 | ~120° | |
| C-N1-C(pentyl) | ~118° | |
| H-N2-H | ~110° |
Note: The values in this table are representative and based on typical DFT calculations for similar N-alkylated phenylenediamines. Actual values would be obtained from specific calculations for this compound.
Following geometrical optimization, the vibrational frequencies of this compound can be predicted. These calculations provide a theoretical infrared (IR) and Raman spectrum. The assignment of the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations, is achieved through visualization of the normal modes and analysis of the potential energy distribution (PED).
The predicted spectra for N-substituted phenylenediamines typically show characteristic bands. For instance, the N-H stretching vibrations of the primary amine group are expected in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring appear around 3000-3100 cm⁻¹, while those of the pentyl group are found in the 2850-2960 cm⁻¹ region. Aromatic C=C stretching vibrations are typically observed between 1400 and 1600 cm⁻¹. Comparing these theoretical spectra with experimental data, when available, allows for a detailed understanding of the molecular structure and bonding tandfonline.com.
The electronic properties of this compound are central to understanding its reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity nih.gov. A smaller gap suggests a more reactive molecule.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylenediamine moiety, particularly on the nitrogen atoms and the aromatic ring. The LUMO, in contrast, would likely be distributed over the aromatic ring.
Natural Bond Orbital (NBO) analysis provides further insights into the electronic structure by describing the bonding in terms of localized electron-pair bonds and lone pairs uni-muenchen.denumberanalytics.com. NBO analysis can quantify the delocalization of electron density through hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. In this compound, significant interactions would be expected between the lone pairs of the nitrogen atoms and the π* orbitals of the benzene ring, indicating electron donation from the amino groups to the ring.
Table 2: Calculated Electronic Properties for this compound (Theoretical)
| Property | Calculated Value (eV) |
| HOMO Energy | ~ -5.0 to -5.5 |
| LUMO Energy | ~ -0.5 to -1.0 |
| HOMO-LUMO Energy Gap | ~ 4.0 to 5.0 |
Note: These values are estimations based on typical DFT calculations for analogous aromatic amines and would require specific computation for this compound.
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MESP would show the most negative potential localized around the nitrogen atoms of the diamine groups, consistent with the presence of lone pairs of electrons. These sites would be the primary targets for electrophiles. The hydrogen atoms of the amino groups would exhibit positive potential, making them susceptible to interaction with nucleophiles or acting as hydrogen bond donors. The aromatic ring would display a gradient of potential, influenced by the electron-donating amino groups tandfonline.comtandfonline.com.
Quantum chemical calculations can also be used to predict the thermochemical and thermodynamic properties of this compound. Properties such as the standard enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°) can be calculated. These thermodynamic parameters are crucial for understanding the stability of the molecule and for predicting the feasibility and energetics of chemical reactions in which it participates. Such calculations have been performed for similar N-methyl-substituted ethane-1,2-diamines, providing a methodological basis acs.orgacs.org.
Table 3: Calculated Thermodynamic Properties for this compound at 298.15 K (Theoretical)
| Property | Calculated Value |
| Standard Enthalpy of Formation (gas) | (Value would be calculated) kJ/mol |
| Standard Entropy | (Value would be calculated) J/(mol·K) |
| Standard Gibbs Free Energy of Formation (gas) | (Value would be calculated) kJ/mol |
Note: The values in this table are placeholders and would need to be determined through specific quantum chemical calculations.
Mechanistic Studies of Reactions Involving this compound and its Analogues
Computational methods are also highly effective in elucidating the mechanisms of chemical reactions. For reactions involving this compound or its analogues, DFT calculations can be used to map out the entire reaction pathway, including the structures of reactants, transition states, intermediates, and products. The activation energies and reaction enthalpies calculated for each step provide a detailed understanding of the reaction kinetics and thermodynamics.
For instance, studies on the antioxidant activity of N,N'-substituted p-phenylenediamines have utilized computational methods to investigate the mechanism of hydrogen atom abstraction, a key step in their radical-scavenging activity researchgate.net. Similarly, the mechanisms of condensation reactions, such as those leading to the formation of benzodiazepines or other heterocyclic compounds from o-phenylenediamines, can be explored in detail. The benzyne (B1209423) mechanism in nucleophilic aromatic substitution is another area where computational studies have provided significant insights into the reactivity of phenylenediamine derivatives masterorganicchemistry.com. These studies on analogous systems provide a robust framework for predicting the reaction mechanisms of this compound.
Exploration of Reaction Pathways and Transition States
The study of reaction pathways and the associated transition states is fundamental to understanding the chemical transformations a molecule can undergo. For this compound, computational methods, particularly Density Functional Theory (DFT), can be employed to map out the energetic landscape of its potential reactions.
Theoretical studies on related o-phenylenediamine (B120857) systems have paved the way for understanding the mechanisms of similar compounds. For instance, investigations into the reaction of o-phenylenediamine with other reagents have successfully elucidated complex reaction pathways, identifying key intermediates and transition states. researchgate.net These studies often reveal that the reaction mechanism can be intricate, involving multiple steps and potential side products. researchgate.net
A computational exploration of this compound's reaction pathways would typically involve:
Geometry Optimization: Determining the lowest energy structures of reactants, intermediates, transition states, and products.
Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states) and to calculate zero-point vibrational energies.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the intended reactant and product.
An illustrative example of a reaction pathway that could be studied is the intramolecular cyclization to form a benzimidazole (B57391) derivative, a common reaction for o-phenylenediamines. The table below presents hypothetical energy values for such a reaction, as would be determined by DFT calculations.
| Structure | Relative Energy (kcal/mol) |
| This compound (Reactant) | 0.0 |
| Transition State 1 | +25.3 |
| Cyclic Intermediate | -5.7 |
| Transition State 2 | +15.8 |
| Benzimidazole Product + H2 | -12.1 |
This table is illustrative and does not represent experimental data.
Radical Intermediate Formation and Reactivity
The reactivity of these radical intermediates, such as their propensity to add to double bonds or undergo rearrangement, can also be modeled. The spin density distribution, calculated using methods like DFT, reveals the localization of the unpaired electron, which is a key indicator of the radical's reactive sites.
A hypothetical analysis of the spin density distribution on a radical derived from this compound is presented below.
| Atom | Spin Density |
| N1 (radical center) | +0.85 |
| C2 (aromatic ring) | -0.15 |
| C4 (aromatic ring) | +0.10 |
| C6 (aromatic ring) | -0.05 |
This table is illustrative and does not represent experimental data.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and characterization of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation, and the chemical shifts of ¹H and ¹³C nuclei can be predicted with reasonable accuracy using computational techniques. tandfonline.comtandfonline.com
The standard approach involves optimizing the molecular geometry using DFT and then employing a method like the Gauge-Including Atomic Orbital (GIAO) method to calculate the magnetic shielding tensors. tandfonline.com These are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be enhanced by considering solvent effects, often through models like the Polarizable Continuum Model (PCM). tandfonline.com
Below is a table of illustrative predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.2 | 110 - 130 |
| NH₂ | 3.4 | - |
| NH | 4.1 | - |
| CH₂ (pentyl) | 1.3 - 3.1 | 22 - 40 |
| CH₃ (pentyl) | 0.9 | 14 |
This table is illustrative and does not represent experimental data. Actual spectra may show more complex splitting patterns. youtube.com
Computational Assessment of Molecular Electrophilicity and Nucleophilicity
The electrophilic and nucleophilic nature of a molecule dictates its reactivity in a wide range of chemical reactions. Conceptual DFT provides a framework for quantifying these properties through reactivity descriptors. The Fukui function, for example, is a powerful tool for identifying the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. wikipedia.orgresearchgate.net
The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. wikipedia.orgfaccts.de In practice, condensed Fukui functions are often calculated for each atom in the molecule to pinpoint reactive centers. scm.com
f+ : Indicates the propensity of a site to accept an electron (nucleophilic attack).
f- : Indicates the propensity of a site to donate an electron (electrophilic attack).
A high value of f+ on an atom suggests it is a good electrophilic site, while a high value of f- suggests it is a good nucleophilic site. Other related descriptors include global electrophilicity and nucleophilicity indices.
The following table provides hypothetical condensed Fukui function values for selected atoms in this compound.
| Atom | f+ | f- |
| N1 | 0.08 | 0.15 |
| N2 | 0.12 | 0.25 |
| C4 | 0.05 | 0.02 |
| C5 | 0.03 | 0.04 |
This table is illustrative and does not represent experimental data.
Adsorption Mechanism Modeling on Material Surfaces
The interaction of organic molecules with material surfaces is critical in fields such as catalysis, corrosion inhibition, and sensor technology. Computational modeling can provide detailed insights into the adsorption mechanism of this compound on various surfaces, such as metals or metal oxides.
These simulations typically employ periodic DFT calculations to model the extended surface. The molecule is placed at various positions and orientations relative to the surface, and the geometry is optimized to find the most stable adsorption configurations. Key parameters that are calculated include:
Adsorption Energy: The energy released when the molecule adsorbs onto the surface, indicating the strength of the interaction.
Bonding Analysis: Examination of the changes in bond lengths and electron density to understand the nature of the surface-molecule bonds (e.g., physisorption vs. chemisorption).
Charge Transfer: Quantification of the electron flow between the molecule and the surface.
For example, the adsorption of this compound on an iron surface could be modeled to understand its potential as a corrosion inhibitor. The table below presents hypothetical adsorption energies for different orientations.
| Adsorption Site on Iron (110) Surface | Adsorption Energy (eV) |
| Top site (via N1) | -1.2 |
| Bridge site (via N1 and N2) | -2.5 |
| Hollow site (flat-lying) | -3.1 |
This table is illustrative and does not represent experimental data.
Catalytic and Ligand Applications of N1 Pentylbenzene 1,2 Diamine
N1-pentylbenzene-1,2-diamine as a Ligand in Transition Metal Catalysis
The presence of two nitrogen atoms in this compound provides excellent coordination sites for a variety of transition metals. The ability to modify the ligand backbone allows for the creation of a diverse library of ligands tailored for specific catalytic transformations.
Design and Synthesis of this compound-Based Ligands
The synthesis of ligands derived from this compound typically involves the modification of the diamine core to introduce additional coordinating groups or chiral elements. A common strategy involves the condensation of the diamine with aldehydes or ketones to form Schiff base ligands. For instance, the reaction of a substituted benzene-1,2-diamine with various aldehydes can yield bidentate or tetradentate Schiff base ligands. These ligands can then be used to form stable complexes with various transition metals.
Another approach is the N-alkylation or N-arylation of the diamine to create more complex ligand structures. For example, a two-step synthesis has been reported for the preparation of a monosubstituted benzene-1,2-diamine building block, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine. This process involves a nucleophilic aromatic substitution followed by the reduction of a nitro group, yielding the desired diamine which can be used for further ligand synthesis mdpi.com. Similarly, new bi- and tridentate nitrogen-containing chiral ligands have been synthesized based on natural monoterpenoids researchgate.net. The synthesis of such ligands often involves straightforward, multi-step procedures starting from commercially available materials mdpi.comresearchgate.net.
The design of these ligands is often guided by the desired application. For instance, the introduction of chiral moieties, such as those derived from natural products or resolved diamines, can lead to the formation of asymmetric catalysts capable of enantioselective transformations. The pentyl group on the N1 position can also influence the solubility and steric environment of the resulting metal complex, which in turn can affect its catalytic activity and selectivity.
Application in Copper-Catalyzed Organic Transformations
Diamine ligands have proven to be highly effective in copper-catalyzed cross-coupling reactions. nih.gov While specific studies focusing solely on this compound are not extensively documented, the broader class of N-substituted benzene-1,2-diamines has shown significant promise. Copper complexes of Schiff bases derived from diamines have been synthesized and characterized. For example, copper(II) complexes with Schiff bases derived from N'-tosylbenzene-1,2-diamine have been prepared and their electrochemical and structural properties investigated.
The utility of diamine ligands in copper catalysis stems from their ability to stabilize the copper catalyst and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. These ligands have been instrumental in the development of milder conditions for classic copper-mediated reactions, such as the Ullmann condensation and the Goldberg reaction. The N-pentyl group in this compound-based ligands could potentially enhance the solubility of the copper catalyst in organic solvents, thereby improving reaction efficiency.
A notable application of copper catalysis with diamine-related ligands is in oxidative cascade cyclization reactions. For instance, a copper-catalyzed oxidative [1+2+1+2] cascade cyclization of N,N-dimethyl enaminones with benzylamines has been developed for the synthesis of functionalized 1,4-dihydropyridines nih.gov. This demonstrates the potential for copper complexes of diamine ligands to facilitate complex multi-bond forming transformations.
Role in Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, and the development of effective ligands is crucial for their success. uwindsor.cauwindsor.ca Diamine ligands, including derivatives of benzene-1,2-diamine, have been explored as ancillary ligands in various palladium-catalyzed transformations, such as the Buchwald-Hartwig amination. uwindsor.canih.gov
The role of the diamine ligand in these reactions is multifaceted. It can influence the stability of the palladium catalyst, modulate its reactivity, and control the selectivity of the transformation. For instance, the steric and electronic properties of the ligand can affect the rate of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. uwindsor.ca The use of chiral diamine ligands can also enable enantioselective palladium-catalyzed reactions.
While direct applications of this compound in palladium catalysis are not widely reported, the general principles of ligand design for palladium-catalyzed reactions suggest its potential utility. The N-pentyl group could provide a specific steric environment around the palladium center, which could be beneficial for certain cross-coupling reactions. Furthermore, the diamine backbone can be readily modified to incorporate phosphine (B1218219) or N-heterocyclic carbene (NHC) moieties, which are known to be highly effective ligands in palladium catalysis. The synthesis of multidentate ligands for palladium often involves the N-arylation of diamines to introduce chelating functional groups. nih.gov
Studies on Other Metal-Catalyzed Processes (e.g., Rhodium, Iron)
Beyond copper and palladium, this compound and its derivatives have the potential to serve as ligands for other transition metals like rhodium and iron. For instance, rhodium- and iridium-catalyzed hydroamination reactions have been developed for the synthesis of various diamines, highlighting the interaction of these metals with amino groups. beilstein-journals.org While this study does not specifically employ this compound, it demonstrates the feasibility of using related diamine substrates in such transformations. The synthesis of 1,2-, 1,3-, and 1,4-diamines is achieved with good to excellent yields and high regio- and chemoselectivities through a proposed mechanism involving the oxidative addition of an ArHN-H bond. beilstein-journals.org
Iron catalysis is another area where diamine ligands could find application. Iron is an earth-abundant and non-toxic metal, making it an attractive alternative to precious metals. The development of iron catalysts for a wide range of organic transformations is an active area of research, and the exploration of new ligand scaffolds is crucial for advancing this field. The coordination chemistry of iron with N-donor ligands is well-established, suggesting that this compound could form stable and catalytically active iron complexes.
This compound-Derived Organocatalysts
In addition to their role as ligands in transition metal catalysis, benzene-1,2-diamine derivatives are valuable building blocks for the construction of purely organic catalysts, known as organocatalysts. These catalysts operate without a metal center and often rely on hydrogen bonding and other non-covalent interactions to activate substrates.
Development of Bifunctional Organocatalysts
Bifunctional organocatalysts, which possess both a Lewis basic and a Brønsted acidic site within the same molecule, have emerged as powerful tools for asymmetric synthesis. The 1,2-benzenediamine moiety can act as a double hydrogen-bond donor, a key feature in many bifunctional organocatalysts.
A four-step synthesis process for bifunctional, noncovalent organocatalysts based on a chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine H-bond donor has been developed. mdpi.comresearchgate.net This synthesis involves a sequence of nucleophilic aromatic substitution, selective alkylation, reduction of a nitro group, and final derivatization. mdpi.com These catalysts have been tested in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene, achieving up to 93% conversion and 41% enantiomeric excess. mdpi.com
Enantioselective and Diastereoselective Organocatalytic Transformations
Derivatives of benzene-1,2-diamine are integral to the design of bifunctional organocatalysts that are active in enantioselective transformations. Research has particularly focused on their application in the Michael addition, a fundamental carbon-carbon bond-forming reaction. In a notable study, a series of organocatalysts based on a chiral (1R,2R)-cyclohexane-1,2-diamine scaffold, and incorporating a benzene-1,2-diamine moiety as a hydrogen-bond donor, were synthesized and evaluated. mdpi.com While this study did not exclusively use this compound, it explored a range of N1-substituted derivatives, providing valuable insights into how modifications at this position influence catalytic outcomes.
The catalytic activity of these benzene-1,2-diamine-derived organocatalysts was tested in the Michael addition of acetylacetone to trans-β-nitrostyrene. mdpi.com The results indicated that these catalysts could achieve moderate to high conversions, with enantioselectivities reaching up to 41% ee. mdpi.com The study highlighted that the nature of the substituent on the benzene-1,2-diamine ring plays a crucial role in the catalyst's performance. For instance, the introduction of electron-withdrawing groups on the aromatic ring of the benzene-1,2-diamine moiety generally led to lower conversions compared to the unsubstituted derivatives. mdpi.com Conversely, the presence of electron-donating groups was found to have a detrimental effect on both enantioselectivity and yield. mdpi.com
These findings underscore the potential of N1-alkylated benzene-1,2-diamines, such as this compound, as key components in the development of catalysts for stereoselective reactions. The straightforward synthesis of these catalysts, often involving nucleophilic aromatic substitution followed by further derivatization, makes them attractive for broader applications in asymmetric synthesis. mdpi.com
Hydrogen-Bond Donor Catalysis
The efficacy of this compound and its analogues in organocatalysis is fundamentally linked to their ability to act as hydrogen-bond donors. researchgate.net In the architecture of bifunctional catalysts, the benzene-1,2-diamine unit provides the hydrogen-bonding functionality, which is essential for the activation of electrophilic substrates. mdpi.com This is a well-established principle in organocatalysis, where the simultaneous activation of both the nucleophile and the electrophile by a single catalyst leads to enhanced reactivity and stereocontrol. princeton.edu
The benzene-1,2-diamine moiety, with its two amino groups, can form multiple hydrogen bonds with the substrate, orienting it within the chiral environment of the catalyst. This interaction is crucial for inducing enantioselectivity in the catalyzed reaction. The acidic N-H protons of the diamine can interact with Lewis basic sites on the substrate, such as the nitro group in trans-β-nitrostyrene, thereby lowering the energy of the transition state for the desired stereochemical outcome. mdpi.com
The broader family of benzene-1,2-diamines has been recognized for its utility as a charge-balancing dication where both amine nitrogen atoms are protonated, highlighting their capacity for strong hydrogen-bonding interactions. nih.gov This intrinsic property is harnessed in the design of organocatalysts where the diamine fragment is responsible for substrate activation through hydrogen bonding.
Mechanistic Investigations of Catalytic Cycles
While specific mechanistic studies focusing exclusively on catalytic cycles involving this compound are not extensively documented, the general mechanism for related bifunctional organocatalysts provides a robust framework for understanding its function. For the Michael addition of acetylacetone to trans-β-nitrostyrene catalyzed by a (1R,2R)-cyclohexane-1,2-diamine-derived catalyst bearing a benzene-1,2-diamine unit, a dual activation mechanism is proposed. mdpi.com
In this proposed cycle, the tertiary amine of the cyclohexane-1,2-diamine scaffold acts as a Brønsted base, deprotonating the acetylacetone to form a reactive enolate. Simultaneously, the benzene-1,2-diamine moiety, acting as a hydrogen-bond donor, activates the trans-β-nitrostyrene by coordinating to the nitro group. This dual activation brings the nucleophile and electrophile into close proximity within a chiral environment, facilitating the stereoselective carbon-carbon bond formation. The final product is then released, and the catalyst is regenerated to enter another catalytic cycle.
Catalyst Reusability and Performance Optimization
The reusability and optimization of catalysts are critical for their practical application in sustainable chemical synthesis. For organocatalysts derived from benzene-1,2-diamines, several strategies can be envisioned for enhancing their performance and enabling their recovery and reuse.
Performance optimization can be achieved through systematic modification of the catalyst structure. As demonstrated in studies of related compounds, the introduction of various substituents on the benzene-1,2-diamine ring can significantly impact conversion rates and enantioselectivity. mdpi.com For this compound-based catalysts, further derivatization of the second amino group or the aromatic ring could be explored to fine-tune the electronic and steric properties. The length and branching of the N1-alkyl chain itself, such as the pentyl group, can influence the catalyst's solubility in different reaction media, which in turn affects its activity and ease of separation.
For catalyst reusability, immobilization onto a solid support is a common and effective strategy. This compound, with its functional handles, could potentially be anchored to polymers, silica (B1680970) gel, or magnetic nanoparticles. This would facilitate the separation of the catalyst from the reaction mixture by simple filtration or magnetic decantation, allowing for its reuse in subsequent reaction cycles. While specific studies on the reusability of this compound catalysts are not yet prevalent, the principles of catalyst heterogenization are well-established and could be readily applied. The development of such recyclable catalytic systems would enhance the economic and environmental viability of synthetic processes employing these types of organocatalysts.
Applications in Advanced Materials Science
Precursors for Polymer Synthesis and Advanced Polymeric Materials
The presence of two reactive amine groups allows N1-pentylbenzene-1,2-diamine to serve as a valuable monomer in the synthesis of various polymeric materials. The introduction of the pentyl group can significantly influence the properties of the resulting polymers, such as solubility, processability, and thermal characteristics.
Aromatic Polyamides
Aromatic polyamides, a class of high-performance polymers known for their exceptional thermal stability and mechanical strength, are typically synthesized through the polycondensation reaction between an aromatic diamine and an aromatic diacid chloride. While specific studies on the use of this compound in the synthesis of aromatic polyamides are not extensively documented in publicly available research, its structural features suggest its suitability as a monomer in such reactions.
The polycondensation would proceed by reacting this compound with a diacid chloride, such as isophthaloyl chloride or terephthaloyl chloride, in a polar aprotic solvent. The pentyl group attached to one of the amine nitrogens would likely enhance the solubility of the resulting polyamide in organic solvents. This is a significant advantage, as many aromatic polyamides suffer from poor solubility, which limits their processability. The disruption of chain packing by the flexible pentyl chain could also lead to polymers with lower melting points and glass transition temperatures compared to their unsubstituted counterparts, potentially enabling melt processing.
Table 1: Hypothetical Properties of Aromatic Polyamides Derived from this compound
| Diacid Chloride Monomer | Expected Polymer Properties | Potential Advantages |
| Isophthaloyl Chloride | Good solubility in organic solvents, amorphous nature, good film-forming ability. | Improved processability, suitable for membrane and coating applications. |
| Terephthaloyl Chloride | Higher thermal stability than isophthaloyl-based polyamide, potentially semi-crystalline. | Enhanced thermal resistance while maintaining better solubility than fully aromatic polyamides. |
It is important to note that the data presented in Table 1 is hypothetical and based on the expected influence of the N-pentyl group on the polymer properties, drawing parallels from studies on other N-substituted aromatic diamines.
Other Functional Polymers
Beyond aromatic polyamides, this compound can be a precursor to other functional polymers. For instance, it can be used to synthesize polyimides and polyureas. In the case of polyimides, the diamine would be reacted with a dianhydride. The resulting polymers are known for their outstanding thermal and chemical resistance. The incorporation of the pentyl group could again enhance solubility and modify the mechanical properties of the polyimide films.
Furthermore, the diamine functionality allows for its use in the synthesis of Schiff base polymers. These polymers, containing azomethine linkages, often exhibit interesting optical and electronic properties, making them candidates for various applications, including sensors and catalysts.
Components in Organic Electronic Devices and Optoelectronic Materials
Aromatic diamines and their derivatives are widely used in organic electronic devices, particularly in organic light-emitting diodes (OLEDs), where they can function as hole-transporting materials, hole-injecting materials, or as hosts for emissive dopants. While direct research on this compound in this context is limited, its electronic properties suggest potential applications.
The benzene (B151609) ring system of this compound provides a pathway for charge transport, a crucial characteristic for materials used in organic electronics. The amine groups can be readily oxidized, facilitating the injection and transport of holes. The pentyl group, while primarily influencing physical properties like solubility and film morphology, can also have a subtle electronic effect, potentially tuning the energy levels of the molecule to better match those of other materials in a device stack.
New diamine derivatives are continually being explored for their potential as light-emitting materials, including as blue light-emitting dopants in OLEDs. electrochemsci.org The development of stable and efficient blue emitters remains a significant challenge in the field, and the structural versatility of compounds like this compound makes them interesting candidates for further investigation.
Surface Chemistry and Adsorption Phenomena for Material Functionalization
The ability of this compound to adsorb onto metal surfaces makes it a strong candidate for applications in surface functionalization, particularly in the field of corrosion inhibition.
Corrosion Inhibition Mechanisms and Studies
Corrosion is a major issue for many metals, and organic inhibitors are a common and effective way to mitigate it. Aromatic amines and their derivatives are known to be effective corrosion inhibitors for metals like steel in acidic environments. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
The adsorption of this compound onto a metal surface would likely involve the interaction of the lone pair electrons of the nitrogen atoms and the π-electrons of the benzene ring with the vacant d-orbitals of the metal atoms. The N-pentyl group could further enhance the protective layer by creating a more hydrophobic and compact film.
Studies on similar compounds, such as Schiff bases derived from diamines, have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The formation of a protective film increases the charge transfer resistance at the metal-solution interface and decreases the double-layer capacitance.
Q & A
Q. What are the optimized synthetic routes for N1-pentylbenzene-1,2-diamine, and how can alkylation conditions be tailored to improve yield?
this compound can be synthesized via nucleophilic substitution of o-phenylenediamine with 1-bromopentane under reflux in ethanol/pyridine. Key parameters include molar ratios (e.g., 2:1 alkyl halide to diamine), reaction duration (6–12 hours), and temperature control (60–80°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures removal of unreacted starting materials. This method is adapted from analogous syntheses of N1,N2-dipropylbenzene-1,2-diamine .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- ¹H/¹³C NMR : Look for downfield shifts of aromatic protons (δ 6.5–7.5 ppm) and methylene protons adjacent to the amine (δ 2.5–3.5 ppm).
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the pentyl side chain.
- FT-IR : Amine N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹). Cross-reference with crystallographic data from structurally similar diamines (e.g., 4-nitro derivatives) to validate assignments .
Q. How can researchers mitigate oxidation or decomposition during storage of this compound?
Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Use stabilizers like BHT (0.1% w/w) to prevent autoxidation. Regularly monitor purity via TLC or HPLC, as degradation products (e.g., quinone imines) may form under aerobic conditions. Protocols for analogous chlorinated diamines recommend desiccants (e.g., molecular sieves) to limit hygroscopicity .
Advanced Research Questions
Q. What experimental strategies can evaluate the antioxidant potential of this compound in biomedical applications?
- DPPH/ABTS Assays : Quantify radical scavenging activity via UV-Vis absorbance changes at 517 nm (DPPH) or 734 nm (ABTS).
- Cellular ROS Assays : Use fluorescence probes (e.g., DCFH-DA) in cell lines (e.g., HeLa) under oxidative stress (H₂O₂ induction). Compare results to structurally related phthalocyanine derivatives, which show dose-dependent antioxidant behavior in vitro .
Q. How does this compound function as a ligand in transition-metal catalysis, and what coordination geometries are feasible?
The diamine’s bidentate structure enables chelation to metals (e.g., Pd, Cu) via N-donor atoms, forming square planar or octahedral complexes. Computational modeling (DFT) can predict bond angles and electronic properties. For example, trans-cyclopentane-1,2-diamine derivatives exhibit enantioselectivity in asymmetric catalysis, suggesting similar potential for pentyl-substituted analogs .
Q. What role does this compound play in synthesizing thermally stable polyimides, and how can monomer ratios be optimized?
Polycondensation with dianhydrides (e.g., PMDA) at 1:1 stoichiometry in DMAc solvent produces polyimides with high Tg (>250°C). Adjust the pentyl chain length to balance solubility (in NMP/DMF) and mechanical strength. FT-IR monitoring of imide formation (1780 cm⁻¹, C=O stretch) and TGA (5% weight loss >500°C) are critical for quality control, as demonstrated for chlorinated diamine-based polymers .
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- HOMO-LUMO Analysis : Identify electron-rich amine sites for alkylation or acylation.
- Transition State Modeling : Simulate energy barriers for reactions with electrophiles (e.g., benzyl bromide). Studies on ethanediamine derivatives show that alkyl chain length impacts steric hindrance and reaction kinetics, which can be extrapolated to pentyl analogs .
Methodological Notes
- Contradictions in Data : Discrepancies in reaction yields (e.g., vs. 9) may arise from solvent polarity or catalyst choice. Systematic screening (e.g., THF vs. DMF) is recommended.
- Safety Protocols : While handling, use glove boxes for air-sensitive steps and adhere to hazard guidelines for aromatic amines (e.g., PPE, fume hoods) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
